molecular formula C23H30N2O4 B128378 Speciociliatine CAS No. 14382-79-7

Speciociliatine

Cat. No. B128378
CAS RN: 14382-79-7
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-MYLQJJOTSA-N
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Description

Speciociliatine is an indole-based alkaloid found in the plant Mitragyna speciosa, commonly known as Kratom. It is a diastereomer of the main alkaloid mitragynine and has been identified as a partial µ-opioid agonist with a higher binding affinity than mitragynine . This compound has been used traditionally for its stimulatory effects on µ-opioid receptors, which may contribute to its potential for pain mitigation, mood enhancement, and opioid dependence treatment .

Synthesis Analysis

The synthesis of speciociliatine has been explored through chemical conversion and spectroscopic analysis. The absolute configuration of speciociliatine, along with other related alkaloids, has been determined using techniques such as IR, NMR, ORD, and CD data . Additionally, the configurations of speciociliatine and its related compounds have been confirmed chemically, for instance, through reactions with mercuric acetate followed by zinc/acetic acid reduction .

Molecular Structure Analysis

Speciociliatine's molecular structure has been established through various spectroscopic methods. The absolute configuration of speciociliatine has been determined, and its preferred conformation has been established, which is crucial for understanding its pharmacological effects . The structural elucidation of speciociliatine has provided a foundation for further studies on its pharmacokinetics and metabolism.

Chemical Reactions Analysis

The chemical behavior of speciociliatine has been studied through its reactions with mercuric acetate, which has helped confirm the assigned configurations of the alkaloid . These studies are essential for understanding the chemical properties of speciociliatine and its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Speciociliatine has been found to undergo extensive metabolism, primarily through monooxidation and O-demethylation pathways. The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 . In pharmacokinetic studies, speciociliatine displayed higher systemic exposure and lower clearance compared to other kratom alkaloids, with an absolute oral bioavailability of 20.7% in rats . These properties are significant for the development of speciociliatine as a pharmacological agent and for understanding its effects in humans.

Scientific Research Applications

Pain Management and Opioid Dependence Mitigation

  • Application Summary: Speciociliatine, a diastereomer of mitragynine, is an indole-based alkaloid found in kratom (Mitragyna speciosa). It has been widely used for the mitigation of pain and opioid dependence .
  • Methods of Application: Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . It is usually administered orally as part of a kratom product .
  • Results or Outcomes: Speciociliatine has been found to be a major circulating alkaloid in humans following oral administration of a kratom product . It metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism was observed in human and dog hepatocytes .

Mood Enhancement and Energy Boosting

  • Application Summary: Speciociliatine, found in kratom, has been used as a mood enhancer and/or as an energy booster .
  • Methods of Application: The application method is similar to the one mentioned above, it is usually administered orally as part of a kratom product .

Interactions with Enzymes, Receptors, and Cellular Barriers

  • Application Summary: Research has been conducted to understand the interactions of Speciociliatine with drug-metabolizing enzymes and predictions of clinical drug-drug interactions, receptor-binding properties, interactions with cellular barriers in regards to barrier permeability, involvement of membrane transporters, and alteration of barrier function when exposed to the alkaloids .
  • Methods of Application: This involves in vitro studies using various biochemical and pharmacological techniques .
  • Results or Outcomes: The results of these studies can help in understanding the mechanistic of kratom alkaloids pharmacological actions .

Relaxant & Sleep-Supportive

  • Application Summary: Many kratom strains have relaxing qualities that help users relieve muscle tension and anxiety and sleep more readily .
  • Methods of Application: The application method is similar to the ones mentioned above, it is usually administered orally as part of a kratom product .

Mild Stimulant

  • Application Summary: Speciociliatine, found in kratom, has been used as a mild stimulant .
  • Methods of Application: The application method is similar to the ones mentioned above, it is usually administered orally as part of a kratom product .

Safety And Hazards

Speciociliatine is an opioid receptor antagonist with similar effects to certain opioids, but it is not an opiate . This makes it especially useful as a treatment for opiate withdrawal symptoms and moderate-to-severe pain . Speciociliatine is probably safe to use via kratom if you follow responsible use guidelines .

Future Directions

Speciociliatine is a lesser-known alkaloid, despite being the second most abundant alkaloid in most kratom strains . Little is known about speciociliatine compared to mitragynine or 7-hydroxy mitragynine, but early signs point to it being every bit as potent and important to kratom’s overall effects . More research is needed to understand this compound in more detail .

properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-MYLQJJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574160
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Speciociliatine

CAS RN

14382-79-7
Record name Speciociliatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14382-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciociliatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOCILIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
SH Kamble, EC Berthold, SRR Kanumuri, TI King… - The AAPS Journal, 2022 - Springer
… Speciociliatine has been found to be a … of speciociliatine in human and preclinical species (mouse, rat, dog, and cynomolgus monkey) liver microsomes and hepatocytes. Speciociliatine …
Number of citations: 6 link.springer.com
T Damodaran, NJY Chear, V Murugaiyah… - Frontiers in …, 2021 - frontiersin.org
… actual LC 50 value of speciociliatine since it showed an exponential increase of mortality rate at 100 μg/ml concentration, hence the estimated LC 50 of speciociliatine at 96 hpf from the …
Number of citations: 11 www.frontiersin.org
CM Lee, WF Trager, AH Beckett - Tetrahedron, 1967 - Elsevier
The absolute configuration of mitragynine (allo), speciociliatine (epiallo), mitraciliatine (pseudo), and speciogynine (normal) has been determined from IR, NMR, ORD and CD data; all …
Number of citations: 78 www.sciencedirect.com
EC Berthold, SH Kamble, KS Raju, TI King… - … of pharmaceutical and …, 2021 - Elsevier
… Speciociliatine is a minor indole alkaloid found in kratom, a … developed and validated to quantify speciociliatine in rat plasma. … Speciociliatine had higher systemic exposure and lower …
Number of citations: 13 www.sciencedirect.com
AA Philipp, DK Wissenbach, AA Weber, J Zapp… - Analytical and …, 2011 - Springer
… To elucidate whether the MG and SG diastereomer speciociliatine (SC) and its metabolites represent further compounds, the phase I and II metabolites of SC were identified first in rat …
Number of citations: 33 link.springer.com
WF Trager, JD Phillipson, AH Beckett - Tetrahedron, 1968 - Elsevier
… ” speciociliatine and “synthetic” speciociliatine establish that mitragynine and speciociliatine … ClSHa and C2OHs and therefore the absolute configuration of speciociliatine must be C3Hg…
Number of citations: 16 www.sciencedirect.com
M Hughs, E Kish-Trier, A O'Brien… - Journal of Analytical …, 2022 - academic.oup.com
Kratom is an herbal drug that is legal in the USA. While it is marketed as a safer alternative to opioids, it can cause opioid-like withdrawal symptoms when discontinued after regular use. …
Number of citations: 4 academic.oup.com
F Elahian, S Zahedian, M Safaei, E Pahlevani-Gazi… - 2020 - researchsquare.com
Background: Opioids are the most well known antinociceptive alkaloids all over the world, but tolerance and physical dependence are their dominant concerns in clinical applications. In …
Number of citations: 3 www.researchsquare.com
M Wang, EJ Carrell, Z Ali, B Avula… - Journal of separation …, 2014 - Wiley Online Library
… The GC method was less satisfactory because it was unable to resolve mitragynine and speciociliatine. This separation was difficult by GC with a liquid stationary phase because these …
A Helander, A Rylski - Drug Testing and Analysis, 2023 - Wiley Online Library
… , speciogynine, and speciociliatine, which have the same … from speciogynine and speciociliatine. Separation and individual … Speciociliatine dominated in most samples (66%), …

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